![molecular formula C14H20N2O4S B1334638 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)thiazole-4-carboxylic acid CAS No. 365413-00-9](/img/structure/B1334638.png)
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)thiazole-4-carboxylic acid
Übersicht
Beschreibung
The compound "2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)thiazole-4-carboxylic acid" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various biological activities. Although the exact compound is not directly mentioned in the provided papers, similar compounds with tert-butoxycarbonyl (Boc) protected piperidine and thiazole moieties have been reported. These compounds are of interest due to their potential pharmacological properties and their role as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, tert-butyl-4-hydroxypiperdine-1-carboxylate was used as a starting material to synthesize an intermediate for crizotinib, a clinically approved drug . Another related compound, 2-(1-tert-Butoxycarbonylamino-2-methyl-butyl)-thiazole-4-carboxylic acid methyl ester, was synthesized from N-t-Boc-L-isoleucine and L-serine methyl ester monohydrochloride through a six-step process . These syntheses typically involve protection/deprotection strategies, condensation reactions, and functional group transformations.
Molecular Structure Analysis
The molecular structures of these compounds are confirmed using various spectroscopic techniques. For example, compounds in the related studies were characterized by 1H NMR, 13C NMR, ESI mass spectra, and elemental analyses . Additionally, X-ray crystallography and density functional theory (DFT) calculations were employed to determine the optimal molecular structure of a nitrogenous compound containing a similar tert-butoxycarbonyl protected piperazine moiety .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are quite diverse and include steps such as condensation, thionation, cyclodehydration, and aromatization . These reactions are carefully orchestrated to build the complex molecular architecture while maintaining the integrity of sensitive functional groups through protective strategies.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their structural features and the functional groups present. The tert-butoxycarbonyl group is commonly used as a protective group for amines due to its stability and ease of removal under acidic conditions. Thiazole is a heterocyclic compound known for its aromaticity and contribution to the compound's electronic properties. The physicochemical properties, such as solubility, stability, and reactivity, are essential for the compound's potential as a biological agent or an intermediate in organic synthesis. The antibacterial activity of related compounds suggests that the presence of the thiazole ring and the tert-butoxycarbonyl group could be significant for biological function .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Properties of Piperidine Substituted Derivatives : A study by Shafi, Rajesh, and Senthilkumar (2021) detailed the synthesis of ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate and its derivative, 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylic acid. The compounds exhibited significant antibacterial and antifungal activities, highlighting their potential in pharmaceutical applications Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives.
Intermediate in Synthesis of Biologically Active Compounds : Kong et al. (2016) described the synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in creating compounds like crizotinib, which have significant biological activities Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
Novel [2 + 1] Mixed Ligand Concept : Mundwiler et al. (2004) discussed a new [2 + 1] mixed ligand approach using [99(m)Tc(OH2)3(CO)3]+ for labeling bioactive molecules. This method involved N-(tert-butoxycarbonyl)glycyl-N-(3-(imidazol-1-yl)propyl)phenylalaninamide, demonstrating potential in radiopharmaceutical development A new [2 + 1] mixed ligand concept based on [99(m)Tc(OH2)3(CO)3]+: a basic study.
Antibacterial Activities of N-tert-butoxycarbonyl-thiazolidine Carboxylic Acid : Song, Ma, and Zhu (2015) proposed a mechanism of dynamic kinetic resolution for the formation of N-tert-butoxycarbonyl-thiazolidine carboxylic acid. The compounds exhibited better antibacterial activities than related arylthiazolidine carboxylic acid derivatives, suggesting potential in developing new antibacterial agents Synthesis, characterization and antibacterial activities of N-tert-butoxycarbonyl-thiazolidine carboxylic acid.
Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives : Xue et al. (2002) described the asymmetric syntheses of (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and its analogues. These compounds have applications in medicinal chemistry, specifically in developing novel pharmaceutical agents Asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-14(2,3)20-13(19)16-6-4-9(5-7-16)11-15-10(8-21-11)12(17)18/h8-9H,4-7H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRRXZPLONWSFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383751 | |
Record name | 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)thiazole-4-carboxylic acid | |
CAS RN |
365413-00-9 | |
Record name | 1-(1,1-Dimethylethyl) 4-(4-carboxy-2-thiazolyl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=365413-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.